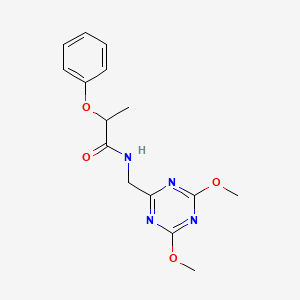![molecular formula C14H15N3OS2 B2812703 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide CAS No. 361158-80-7](/img/structure/B2812703.png)
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. The activation of the P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neuronal signaling. MRS 1754 has been extensively studied for its potential therapeutic applications in a variety of diseases, including thrombosis, stroke, and neurodegenerative disorders.
Mechanism of Action
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. The activation of the P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neuronal signaling. This compound 1754 binds to the P2Y1 receptor and blocks the activation of the receptor by ATP and ADP.
Biochemical and Physiological Effects:
This compound 1754 has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models of thrombosis. This compound 1754 has also been shown to reduce infarct size and improve neurological function in animal models of stroke. In animal models of Alzheimer's disease, this compound 1754 has been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 is a selective antagonist of the P2Y1 receptor, which makes it a useful tool for studying the role of the P2Y1 receptor in various physiological processes. However, this compound 1754 has limitations in terms of its specificity, as it may also interact with other receptors. Additionally, this compound 1754 has a relatively short half-life, which may limit its use in some experiments.
Future Directions
Future research on N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 could focus on its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing more specific and potent P2Y1 receptor antagonists. Finally, research could focus on understanding the molecular mechanisms underlying the effects of this compound 1754 on platelet aggregation, vascular tone regulation, and neuronal signaling.
Synthesis Methods
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methylbenzothiazole with potassium thioacetate, followed by reaction with 1-bromopentan-3-one. The resulting product is then treated with methyl iodide to form this compound 1754. Other methods include the reaction of 2-chloro-5-methylbenzothiazole with 4-pentanone, followed by reaction with potassium thioacetate and methyl iodide.
Scientific Research Applications
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide 1754 has been extensively studied for its potential therapeutic applications in a variety of diseases. In the field of thrombosis, this compound 1754 has been shown to inhibit platelet aggregation and reduce thrombus formation in animal models. In the field of stroke, this compound 1754 has been shown to reduce infarct size and improve neurological function in animal models. In the field of neurodegenerative disorders, this compound 1754 has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-3-4-5-11(18)17-14-16-10-7-6-9-12(13(10)20-14)19-8(2)15-9/h6-7H,3-5H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXNXMRAFXOIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)
![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)





![N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2812636.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)
![7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B2812642.png)

